![molecular formula C26H27N3O3S B2588982 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea CAS No. 1022789-72-5](/img/structure/B2588982.png)

3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[4-(methylsulfanyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

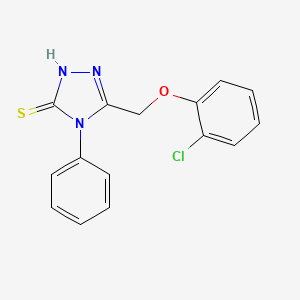

This compound is a highly selective sigma-2 receptor ligand . The sigma-2 receptor has been cloned and identified as Tmem97, which is a transmembrane protein involved in intracellular Ca 2+ regulation and cholesterol homeostasis . This receptor has been proposed as a potential target to treat neuropathic pain due to the ability of sigma-2 receptor agonists to relieve mechanical hyperalgesia in mice model of chronic pain .

Chemical Reactions Analysis

In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained . Products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .科学的研究の応用

Synthesis and Chemical Properties

Synthetic Methodologies : The compound belongs to a class of chemicals that can be synthesized from benzylaminoacetonitriles, leading to dihydroisoquinolin-4(3H)-ones in excellent yields. Such methodologies are crucial for preparing isoquinoline derivatives, which are key structures for many alkaloids and pharmaceutical agents (Harcourt & Waigh, 1971). Additionally, novel synthetic routes for the construction of the dihydroisoquinolinone skeleton, a core structure in many bioactive compounds, have been developed, offering a method for the preparation of these skeletons starting from readily available materials (Mujde, Özcan, & Balcı, 2011).

Chemical Reactions and Modifications : Research has explored reactions of dihydroisoquinoline with o-quinone methides, leading to products of heterocyclization. Such reactions are part of efforts to explore the chemical reactivity and potential applications of dihydroisoquinoline derivatives in synthesizing complex heterocyclic structures (Osyanin, Ivleva, Osipov, & Klimochkin, 2011).

Biological Activities

- Pharmacological Profiles : Some derivatives of dihydroisoquinoline, including sulfonamides, have been synthesized and evaluated for their pharmacological profiles, particularly for anticonvulsant effects. These studies aim to identify new therapeutic agents for epilepsy, with some molecules showing properties superior to existing drugs like topiramate, albeit with weak inhibitory activity in enzymatic assays (Gitto et al., 2009). This research underscores the potential of dihydroisoquinoline derivatives in developing new treatments for neurological conditions.

作用機序

Isoquinolines

The isoquinoline moiety is present in many biologically active molecules, including pharmaceutical drugs and natural products. Isoquinolines have been found to interact with a variety of biological targets, including various enzymes and receptors .

Ureas

Ureas and their derivatives are known to have diverse biological activities. They can act as enzyme inhibitors, receptor antagonists, or transporter substrates .

Methoxy groups

Methoxy groups can influence the potency, selectivity, and pharmacokinetic properties of biologically active compounds. They can affect the lipophilicity of the molecule, its metabolic stability, and its interactions with biological targets .

Sulfanyl group

The sulfanyl group (–SH) can participate in various types of chemical reactions, and it can form disulfide bonds with cysteine residues in proteins, potentially leading to changes in protein structure and function .

将来の方向性

生化学分析

Biochemical Properties

This compound interacts with the sigma-2 receptor, which is involved in various biochemical reactions . The sigma-2 receptor is a transmembrane protein that plays a crucial role in intracellular calcium regulation and cholesterol homeostasis .

Cellular Effects

1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea has shown to have an impact on various types of cells and cellular processes. It influences cell function by interacting with the sigma-2 receptor, affecting intracellular calcium regulation and cholesterol homeostasis .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with the sigma-2 receptor. It binds to this receptor, influencing intracellular calcium regulation and cholesterol homeostasis .

特性

IUPAC Name |

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3S/c1-31-24-15-18-12-13-27-23(22(18)16-25(24)32-2)14-17-4-6-19(7-5-17)28-26(30)29-20-8-10-21(33-3)11-9-20/h4-11,15-16H,12-14H2,1-3H3,(H2,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYLTBBYKNJBOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)SC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethoxyphenyl)-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2588900.png)

![2-[4-(Dimethylamino)-3-nitrobenzoyl]benzoic acid](/img/structure/B2588902.png)

![7-ethoxy-5-(pyridin-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2588903.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2588913.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2588914.png)

![1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B2588918.png)